3-Hydroxy-1,3-diphenylbutan-1-one

Description

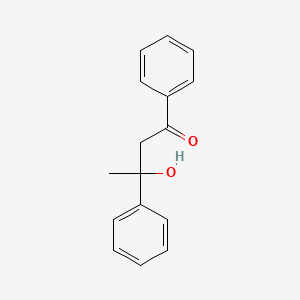

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1,3-diphenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNBPSVTHPEZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501314 | |

| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-70-2 | |

| Record name | 3-Hydroxy-1,3-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one (CAS: 6397-70-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Hydroxy-1,3-diphenylbutan-1-one (CAS number 6397-70-2). It details its chemical and physical properties, synthesis methodologies, and available spectral data. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry. While the compound is a known chemical entity, this guide also highlights the current gap in the literature regarding its biological activity and potential applications in drug development.

Chemical and Physical Properties

This compound is a keto-alcohol with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol .[1][2] Its structure features a butane (B89635) backbone with a hydroxyl group at the 3-position and two phenyl substituents at the 1 and 3-positions, and a ketone at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6397-70-2 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O | [2] |

| InChI | InChI=1S/C16H16O2/c1-16(18,14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 | [1] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 240.115029749 | [2] |

| Complexity | 275 | [2] |

Synthesis Protocols

The primary route for the synthesis of this compound is through an aldol (B89426) condensation reaction.

Self-Condensation of Acetophenone (B1666503)

One potential method for the synthesis of this compound is the self-aldol condensation of acetophenone.[3] This reaction is typically base-catalyzed, where an enolate of acetophenone attacks the carbonyl group of a second acetophenone molecule.

Experimental Protocol (Illustrative for a related Aldol Condensation):

The following is a general procedure for a mixed aldol condensation between acetophenone and p-anisaldehyde, which can be adapted for the self-condensation of acetophenone.[4]

-

Reactant Preparation: In a 125 mL Erlenmeyer flask, place an equimolar amount of acetophenone.

-

Reaction Initiation: Add a solution of sodium hydroxide (B78521) in methanol (B129727) to the flask.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction is typically quenched with a weak acid and the product is extracted with an organic solvent.

-

Purification: The crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired β-hydroxy ketone.

Synthesis from 1-styrenyloxytrimethylsilane and Acetophenone

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Comparative Analysis)

Specific, detailed spectral data for this compound is not widely published. However, data from closely related analogs can provide valuable insights for characterization.

Table 2: Predicted and Comparative Spectroscopic Data

| Technique | Predicted/Comparative Data |

| ¹H NMR | Expected signals for aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the hydroxyl proton, a singlet for the methyl protons, and signals for the methylene (B1212753) protons. The chemical shifts will be influenced by the specific solvent used. |

| ¹³C NMR | Expected signals for the carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), the carbon bearing the hydroxyl group, and the aliphatic carbons. |

| FT-IR | Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-C bonds of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 240 is expected. Common fragmentation patterns would likely involve the loss of water (m/z = 222), a methyl group (m/z = 225), or cleavage adjacent to the carbonyl group. |

Biological Activity and Drug Development Potential

As of the date of this guide, there is a notable absence of published research detailing the biological activity, pharmacological properties, cytotoxicity, or enzyme inhibition of this compound. While structurally related compounds, such as chalcones (α,β-unsaturated ketones), have been extensively investigated for a wide range of biological activities including anticancer, antioxidant, and anti-inflammatory properties, it is crucial to note that these activities cannot be directly extrapolated to this compound without empirical evidence.

The presence of a β-hydroxy ketone moiety suggests that this compound could be a synthetic intermediate for the creation of more complex molecules, including chalcones through a dehydration reaction.

Caption: Potential role as a synthetic intermediate for biologically active compounds.

Conclusion

This compound is a well-defined chemical compound with established synthesis routes. This technical guide has summarized its key chemical and physical properties and provided an overview of its synthesis. The significant gap in the scientific literature regarding its biological and pharmacological profile presents an opportunity for future research. Investigators are encouraged to explore the potential of this molecule, either as a bioactive compound itself or as a key intermediate in the synthesis of novel therapeutic agents. Further studies are warranted to elucidate its potential role in drug discovery and development.

References

physical and chemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylbutan-1-one is a β-hydroxy ketone that belongs to the broader class of organic compounds known as aldol (B89426) adducts. Its structure, featuring two phenyl groups and a hydroxyl moiety, suggests potential for diverse chemical reactivity and biological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines a general synthetic approach, and discusses the biological context of related compounds due to the current lack of specific data for the title compound.

Core Data

Table 1: Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Not available | |

| CAS Number | 6397-70-2 | PubChem[1] |

| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis

The primary synthetic route to this compound is the aldol condensation reaction.[2] This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds, in this case, likely acetophenone (B1666503) and a derivative.

General Experimental Protocol: Aldol Condensation

The following is a generalized protocol for a base-catalyzed aldol condensation that can be adapted for the synthesis of this compound.

Materials:

-

Acetophenone

-

A suitable second carbonyl compound (e.g., another molecule of acetophenone or a different ketone/aldehyde)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Ethanol (B145695) or other suitable solvent

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Dissolve the carbonyl compounds in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an aqueous solution of sodium hydroxide to the stirred mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular synthesis.

Chemical and Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on its structure, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the two phenyl rings, a singlet for the methyl group, methylene (B1212753) protons, a methine proton adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, the methylene carbon, and the aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), aromatic C-H stretches, and C-C bonds of the phenyl rings.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, pharmacological properties, or associated signaling pathways of this compound. However, the broader classes of compounds to which it belongs, such as β-hydroxy ketones and chalcone (B49325) derivatives, have been the subject of extensive research.

Context from Related Compounds

-

Chalcones and their analogues: These compounds, which are α,β-unsaturated ketones, are biosynthetically related to aldol products. They have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3][4][5][6] The cytotoxicity of many chalcone derivatives against various cancer cell lines has been well-documented.[3][4][5]

-

β-Hydroxy Ketones: This structural motif is found in numerous biologically active natural products and synthetic compounds. The ketone body β-hydroxybutyrate, for instance, plays a crucial role in cellular energy metabolism and has been shown to have signaling functions, including the regulation of oxidative stress and inflammation.[7][8][9][10]

The presence of the β-hydroxy ketone functionality in this compound suggests that it could potentially interact with biological systems, but this remains to be experimentally verified.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via an aldol condensation reaction.

References

- 1. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis and cytotoxicity of novel chalcone analogs derived from 1-cyclohexylpyrrolidin-2-one and 2,3-dihydrobenzo[f]chromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity Assessments of Chalcone and Some Synthetic Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foundmyfitness.com [foundmyfitness.com]

- 8. Beta-Hydroxybutyrate: A Dual Function Molecular and Immunological Barrier Function Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foundmyfitness.com [foundmyfitness.com]

- 10. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]

3-Hydroxy-1,3-diphenylbutan-1-one molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 3-Hydroxy-1,3-diphenylbutan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines a general synthetic approach and the requisite analytical techniques for characterization, based on established chemical principles, due to the limited availability of specific experimental data in published literature.

Molecular Identity and Properties

This compound, a β-hydroxy ketone, possesses the molecular formula C₁₆H₁₆O₂.[1][2] Its identity is further defined by its IUPAC name, this compound, and its CAS Registry Number, 6397-70-2.[1][2]

Molecular Structure

The structure of this compound consists of a four-carbon butane (B89635) backbone. A carbonyl group is located at the C1 position, and a hydroxyl group is attached to the C3 position. Additionally, there are two phenyl group substituents, one at the C1 position and another at the C3 position.

References

Spectroscopic Analysis of 3-Hydroxy-1,3-diphenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 3-Hydroxy-1,3-diphenylbutan-1-one Molecular Formula: C₁₆H₁₆O₂ Molecular Weight: 240.30 g/mol CAS Number: 6397-70-2

The structure of this compound incorporates several key functional groups that give rise to characteristic spectroscopic signals: a ketone, a tertiary alcohol, and two phenyl rings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 8.0 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| ~5.0 | Singlet | 1H | Hydroxyl proton (-OH) |

| ~3.0 - 3.5 | Multiplet (AB quartet) | 2H | Methylene protons (-CH₂) |

| ~1.7 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~200 | Quaternary | Carbonyl carbon (C=O) |

| ~125 - 145 | Aromatic | Aromatic carbons |

| ~75 | Quaternary | Carbon bearing the hydroxyl group and methyl group |

| ~50 | Methylene | Methylene carbon (-CH₂) |

| ~30 | Methyl | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Significant IR Absorption Peaks (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 - 1000 | Medium-Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

| m/z (mass-to-charge ratio) | Interpretation |

| 240 | Molecular ion [M]⁺ |

| 225 | [M - CH₃]⁺ |

| 120 | [C₆H₅C(OH)CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Filter the solution into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H.

-

For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Correlate the observed bands with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Interpretation:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical pathway for structural elucidation using spectroscopic data.

synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one from acetophenone

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one from Acetophenone (B1666503)

Introduction

The synthesis of this compound, an aldol (B89426) adduct, is a classic example of a base-catalyzed self-aldol condensation reaction. This process involves the carbon-carbon bond formation between two molecules of acetophenone, where one acts as a nucleophilic enolate and the other as an electrophilic carbonyl compound. This reaction is fundamental in organic chemistry for building larger, more complex molecules from simpler precursors.[1] The resulting β-hydroxy ketone is a valuable intermediate in the synthesis of various organic compounds, including the α,β-unsaturated ketone known as dypnone, which is formed upon dehydration.[2] This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, detailed experimental protocols, and relevant quantitative data for researchers in organic synthesis and drug development.

Reaction Mechanism: Base-Catalyzed Self-Aldol Condensation

The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The reaction can be dissected into three primary steps:

-

Enolate Formation : A strong base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from one molecule of acetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second acetophenone molecule. This results in the formation of an alkoxide intermediate.

-

Protonation : The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step), yielding the final product, this compound, and regenerating the hydroxide catalyst.

Quantitative Data

Physicochemical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 6397-70-2 | [4] |

| Molecular Formula | C₁₆H₁₆O₂ | [3][4][5] |

| Molar Mass | 240.30 g/mol | [3][6] |

| Exact Mass | 240.115029749 Da | [3][4] |

| Complexity | 275 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for product characterization. While specific peak values are database-dependent, the availability of key spectra is noted.

| Spectrum Type | Availability | Source |

| ¹³C NMR | Available | [6][7] |

| GC-MS | Available | [6] |

| IR (Vapor Phase) | Available | [6] |

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of this compound. This protocol is a composite based on established methods for aldol condensations.[8]

Materials and Reagents

-

Acetophenone

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl, 10% aqueous solution)

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Synthesis Procedure

-

Preparation of Base Solution : Prepare a 10% NaOH solution by dissolving the required amount of NaOH in a 50:50 mixture of deionized water and 95% ethanol.[9]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, combine acetophenone with 95% ethanol. Stir the mixture to ensure complete dissolution.[8][10]

-

Initiation of Reaction : Cool the flask in an ice bath. While stirring vigorously, slowly add the prepared NaOH solution to the chilled acetophenone solution. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.[9]

-

Reaction Progression : Continue stirring the mixture in the ice bath. The reaction progress can be monitored by the formation of a precipitate.[9] The reaction time may vary, typically ranging from 30 minutes to several hours.[8][9]

-

Workup - Isolation of Crude Product :

-

Once the reaction is complete, add ice-cold water to the mixture to quench the reaction and precipitate the product fully.[10][11]

-

Neutralize any remaining NaOH by carefully adding 10% HCl until the solution is neutral to pH paper.[10]

-

Collect the solid crude product by vacuum filtration using a Buchner funnel.[9][12]

-

Wash the collected solid thoroughly with cold water to remove any residual salts and base.

-

-

Purification :

-

The most common method for purification is recrystallization. Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot 95% ethanol required to dissolve it completely.[8][9][12]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.[8]

-

-

Analysis :

-

Determine the final mass and calculate the percentage yield.

-

Characterize the product using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity.[12]

-

Factors Influencing Yield and Purity

The success of the synthesis is dependent on several factors that can influence both the yield and the purity of the final product.

-

Temperature : Low temperatures (i.e., using an ice bath) are generally preferred. This helps to control the exothermic nature of the reaction and favors the formation of the aldol addition product over the dehydrated condensation product (dypnone).[9] Excessively high temperatures can promote side reactions and product degradation.

-

Base Concentration : The base must be strong enough to efficiently deprotonate the α-carbon of acetophenone.[9] However, using too high a concentration can lead to an increase in side reactions.

-

Addition Rate : A slow, dropwise addition of the base to the ketone solution is crucial. A rapid addition can lead to uncontrolled enolate formation and self-condensation, resulting in a complex mixture and a lower yield of the desired product.[9]

-

Solvent-Free Conditions : As an alternative, solvent-free or mechanochemical methods have been developed. These "green chemistry" approaches involve grinding the reactants (acetophenone and solid NaOH) together in a mortar and pestle, which can lead to high yields while minimizing solvent waste.[12] However, under these conditions, different products may sometimes be favored compared to solution-phase reactions.[2]

Conclusion

The is a robust and well-established example of the aldol condensation. By carefully controlling reaction parameters such as temperature, reagent concentration, and addition rates, high yields of the purified product can be achieved. The methodologies and data presented in this guide offer a comprehensive technical resource for researchers engaged in organic synthesis, providing the foundational knowledge required for the successful preparation and characterization of this important β-hydroxy ketone intermediate.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 3-Hydroxy-1,3-diphenylbutan-2-one | C16H16O2 | CID 102141894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. studylib.net [studylib.net]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ochem.weebly.com [ochem.weebly.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide on the Aldol Condensation Mechanism for 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a detailed examination of the mechanism for the formation of 3-Hydroxy-1,3-diphenylbutan-1-one, the aldol addition product of acetophenone (B1666503) and benzaldehyde (B42025). Both base-catalyzed and acid-catalyzed pathways are elucidated, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and synthetic chemistry.

Introduction

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde.[1][2] The reaction between acetophenone and benzaldehyde is a classic example, which, under specific conditions, yields the β-hydroxy ketone, this compound. This aldol adduct can subsequently undergo dehydration to form the α,β-unsaturated ketone known as chalcone.[2][3] Understanding the mechanistic intricacies of this initial aldol addition is crucial for controlling the reaction outcome and optimizing the synthesis of related pharmacologically active compounds.

Reaction Mechanism

The formation of this compound can be achieved through either base or acid catalysis, each proceeding through distinct intermediates.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the more commonly employed route for this transformation. It proceeds through the formation of a nucleophilic enolate ion.

Step 1: Enolate Formation A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[4]

Step 2: Nucleophilic Attack The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step results in the formation of an alkoxide intermediate.[4]

Step 3: Protonation The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step) to yield the final product, this compound, and regenerate the hydroxide catalyst.[4]

Caption: Base-catalyzed mechanism for the formation of this compound.

Acid-Catalyzed Aldol Condensation

The acid-catalyzed mechanism proceeds through an enol intermediate, which is a weaker nucleophile than the enolate in the base-catalyzed pathway.

Step 1: Tautomerization The carbonyl oxygen of acetophenone is protonated by an acid catalyst (H₃O⁺), which enhances the acidity of the α-hydrogens. A water molecule then removes an α-hydrogen, leading to the formation of the enol tautomer.

Step 2: Nucleophilic Attack The enol then attacks the protonated carbonyl carbon of benzaldehyde.

Step 3: Deprotonation A final deprotonation step yields the aldol addition product and regenerates the acid catalyst.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₂ | [5][6] |

| Molecular Weight | 240.30 g/mol | [5] |

| Melting Point | 53-54 °C (for the related 3-hydroxy-1,3-diphenylpropan-1-one) | [7] |

| Yield (Base-Catalyzed) | High yields are generally reported, often precipitating from the reaction mixture. | [2][8] |

| 1H NMR (CDCl₃, predicted) | δ 7.2-8.0 (m, 10H, Ar-H), 5.0 (br s, 1H, -OH), 3.2 (d, 2H, -CH₂-), 1.6 (s, 3H, -CH₃) | General Spectroscopic Principles |

| 13C NMR (CDCl₃, predicted) | δ 200 (C=O), 145 (Ar-C), 138 (Ar-C), 127-129 (Ar-CH), 72 (C-OH), 50 (CH₂), 30 (CH₃) | General Spectroscopic Principles |

Experimental Protocols

Base-Catalyzed Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for the Claisen-Schmidt condensation.[8][9]

Materials:

-

Acetophenone

-

Benzaldehyde

-

95% Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask or Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

In a flask, dissolve 1.20 g (10 mmol) of acetophenone in 10 mL of 95% ethanol.

-

Add 1.06 g (10 mmol) of benzaldehyde to the solution and stir at room temperature.

-

Slowly add 2 mL of 10% aqueous NaOH solution to the mixture while stirring.

-

Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

If precipitation of the product occurs, continue stirring for an additional 30 minutes. If no precipitate forms after an extended period, the mixture may be gently warmed.

-

Cool the reaction mixture in an ice-water bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold water to remove any residual NaOH.

-

Further wash the product with a small amount of cold 95% ethanol.

-

Allow the product to air dry.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Experimental Workflow

Caption: A general experimental workflow for the synthesis and purification of this compound.

Factors Influencing the Reaction

Several factors can influence the outcome of the aldol condensation, determining whether the reaction favors the aldol addition product (this compound) or proceeds to the dehydrated chalcone.

-

Temperature: Lower temperatures generally favor the formation of the aldol addition product, while higher temperatures promote dehydration.[3]

-

Base Concentration: A higher concentration of a strong base can facilitate the elimination step to form the enone.

-

Reaction Time: Longer reaction times, especially at elevated temperatures, will increase the likelihood of dehydration.

-

Substrate Structure: The stability of the conjugated system in the final enone product provides a thermodynamic driving force for dehydration.

Caption: Logical relationship between reaction conditions and product outcome.

Conclusion

The synthesis of this compound via the aldol condensation of acetophenone and benzaldehyde is a fundamentally important reaction with well-defined mechanistic pathways. By carefully controlling reaction parameters such as temperature and reaction time, researchers can selectively favor the formation of this β-hydroxy ketone. The detailed mechanisms, protocols, and data presented in this guide offer a comprehensive resource for scientists engaged in synthetic chemistry and drug development, enabling a deeper understanding and more effective application of this versatile carbon-carbon bond-forming reaction.

References

- 1. studylib.net [studylib.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aldol condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. This compound | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. csub.edu [csub.edu]

A Technical Guide to 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Hydroxy-1,3-diphenylbutan-1-one, a significant aldol (B89426) addition product. The guide covers its chemical properties, synthesis, and reaction mechanisms, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

This compound, with the CAS number 6397-70-2, is the product of the self-condensation of acetophenone (B1666503).[1] While extensive experimental data is not widely published, its computed properties provide valuable insights for research applications.

Table 1: Chemical Identifiers and Computed Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 6397-70-2 | [2] |

| Molecular Formula | C₁₆H₁₆O₂ | - |

| Molecular Weight | 240.30 g/mol | - |

| XLogP3 | 2.6 | - |

| Hydrogen Bond Donor Count | 1 | - |

| Hydrogen Bond Acceptor Count | 2 | - |

| Rotatable Bond Count | 4 | - |

| Exact Mass | 240.115029749 Da | - |

| Complexity | 275 | - |

Note: The properties listed are computed and should be used as estimates in the absence of published experimental data.

Synthesis and Reaction Pathway

The primary synthesis route to this compound is the base-catalyzed aldol addition of acetophenone. In this reaction, one molecule of acetophenone is deprotonated at the α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second acetophenone molecule.

It is a critical intermediate product which, under many reaction conditions, can readily undergo dehydration (loss of water) to form the more stable, conjugated α,β-unsaturated ketone known as dypnone.[1] The formation of this compound is characteristic of the aldol reaction under standard solution conditions, whereas other products may be favored under different methodologies like solvent-free mechanochemistry.[1][3]

Caption: Base-catalyzed aldol addition pathway for the synthesis of this compound.

Experimental Protocol: Aldol Self-Condensation of Acetophenone

The following is a representative protocol for the synthesis of this compound. This procedure is based on established principles of the aldol reaction. Researchers should optimize conditions for specific laboratory setups.

Materials and Reagents:

-

Acetophenone

-

Ethanol (95%)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10-20% aqueous)

-

Hydrochloric Acid (HCl), dilute (for neutralization)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Erlenmeyer Flask

-

Büchner Funnel and Filter Flask for vacuum filtration

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, combine acetophenone and 95% ethanol. Stir the mixture at room temperature until a homogeneous solution is formed.

-

Initiation: Cool the flask in an ice bath. While stirring, slowly add the aqueous sodium hydroxide solution dropwise to the mixture. The base acts as the catalyst to initiate enolate formation.

-

Reaction: Continue stirring the mixture in the ice bath. The reaction progress may be indicated by a change in color or the formation of a precipitate. The reaction time can vary and should be monitored (e.g., by Thin Layer Chromatography). To favor the aldol addition product and prevent dehydration, it is crucial to maintain a low temperature.

-

Quenching and Neutralization: Once the reaction is deemed complete, slowly add ice-cold deionized water to the flask. Carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the solution is neutral to pH paper. This step quenches the reaction and protonates the intermediate alkoxide.

-

Isolation: The product, this compound, may precipitate as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include aromatic protons in the ~7.2-8.0 ppm range, a singlet for the methyl (CH₃) group, a singlet for the hydroxyl (OH) proton, and a pair of diastereotopic protons for the methylene (B1212753) (CH₂) group, which would likely appear as a multiplet or two distinct doublets.

-

¹³C NMR: Key signals would include a peak for the carbonyl carbon (~200 ppm), aromatic carbons in the ~125-140 ppm range, a signal for the quaternary carbon bearing the hydroxyl group, a signal for the methylene carbon, and a signal for the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the hydroxyl (O-H) stretch (~3400 cm⁻¹), carbonyl (C=O) stretch (~1685 cm⁻¹), and aromatic C-H and C=C stretches.

Applications and Further Research

Specific biological activities or industrial applications for this compound are not widely documented. However, related α-hydroxyketones are known to exhibit biological activities, including serving as potent inhibitors of enzymes like urease.[4] This suggests that this compound could be a candidate for screening in drug discovery programs, particularly in the development of enzyme inhibitors.

Furthermore, its status as a by-product in certain catalytic systems highlights its relevance in reaction mechanism studies.[5][6] Understanding and controlling its formation is key to optimizing syntheses where it is an undesired side product. Further research into its stereoselective synthesis and biological evaluation could uncover novel applications.

References

solubility of 3-Hydroxy-1,3-diphenylbutan-1-one in common solvents

An In-depth Technical Guide to the Solubility of 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on its physicochemical properties. Furthermore, it details a standardized experimental protocol for accurately determining its solubility in various common laboratory solvents, offering a foundational framework for experimental investigation.

Introduction

This compound is an organic compound with a molecular formula of C₁₆H₁₆O₂.[1][2][3] Its structure, featuring a hydroxyl group and a ketone functional group alongside two phenyl rings, imparts a moderate polarity. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and ketone groups) capabilities suggests its potential for solubility in a range of solvents.[1] An understanding of its solubility is critical for a variety of applications, including synthesis, purification, formulation, and analytical method development.

The principle of "like dissolves like" serves as a primary predictor of solubility.[4] This principle suggests that polar compounds are more likely to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The calculated XLogP3 value of 2.6 for this compound indicates a moderate level of lipophilicity, suggesting it will not be highly soluble in water but will exhibit solubility in organic solvents.[1][3]

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below. These properties are instrumental in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |

| Molecular Weight | 240.30 g/mol | [3] |

| XLogP3 | 2.6 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Predicted Solubility in Common Solvents

Based on the physicochemical properties and the "like dissolves like" principle, the predicted qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is anticipated that the compound will be more soluble in polar aprotic and polar protic solvents that can engage in hydrogen bonding. Its solubility is expected to be limited in nonpolar solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone (B3395972) | Soluble | The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds.[5] | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving moderately polar compounds. | |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor. | |

| Polar Protic | Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, facilitating dissolution. |

| Methanol | Soluble | Similar to ethanol, methanol's ability to hydrogen bond will promote solubility. | |

| Water | Sparingly Soluble to Insoluble | The presence of two large nonpolar phenyl groups is likely to outweigh the polarity of the hydroxyl and ketone groups, limiting aqueous solubility. | |

| Nonpolar | Toluene | Sparingly Soluble | The phenyl rings of the solute will have some affinity for the aromatic solvent. |

| Hexane | Insoluble | The significant difference in polarity between the compound and the nonpolar alkane solvent will likely result in very poor solubility. | |

| Diethyl Ether | Sparingly Soluble | While it has some polar character, its overall nonpolar nature will limit the solubility of this moderately polar compound. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.[4]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factor.

Data Analysis

The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility should be reported as the mean ± standard deviation.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

References

Health and Safety Information for 3-Hydroxy-1,3-diphenylbutan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-Hydroxy-1,3-diphenylbutan-1-one is a beta-hydroxy ketone. Its basic chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 6397-70-2 | PubChem[1] |

| Molecular Formula | C₁₆H₁₆O₂ | PubChem[1] |

| Molecular Weight | 240.30 g/mol | PubChem[1] |

| Appearance | Not specified (likely a solid) | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Hazard Identification and Toxicological Information

No specific toxicological data for this compound, such as LD50 or LC50 values, have been identified. However, based on its chemical structure as a beta-hydroxy ketone and its relation to chalcones and dypnone, the following potential hazards should be considered:

-

Eye Irritation: Similar compounds can cause serious eye irritation.

-

Skin Irritation: May cause skin irritation upon contact.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may be harmful.

The toxicity of α,β-unsaturated ketones, which are structurally related to potential dehydration products of this compound, is often associated with their ability to act as Michael acceptors and react with biological nucleophiles. While this compound is a beta-hydroxy ketone and not α,β-unsaturated, it could potentially undergo dehydration to form an unsaturated analog.

Handling and Storage

Due to the lack of specific data, cautious handling and storage procedures are imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.

General Handling Precautions

-

Avoid contact with eyes, skin, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or a chemical fume hood.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, seek immediate medical attention and provide the attending physician with this information.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. |

Experimental Protocols and Workflows

General Workflow for Safe Handling

The following workflow is a general guideline for handling this compound in a research setting.

Caption: A generalized workflow for the safe handling of chemical substances.

Potential Metabolic Pathways

The metabolic fate of this compound has not been experimentally determined. However, a hypothetical metabolic pathway can be proposed based on the metabolism of other beta-hydroxy ketones and xenobiotics. The primary routes of metabolism are likely to involve oxidation and conjugation.

Caption: A hypothetical metabolic pathway for this compound.

This guide is intended to promote a culture of safety in the laboratory. Given the absence of specific toxicological data for this compound, a conservative approach to handling is strongly recommended. Always consult with your institution's environmental health and safety department for specific guidance.

References

Methodological & Application

Application Notes and Protocols: Base-Catalyzed Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one via a base-catalyzed self-aldol condensation of acetophenone (B1666503). This protocol offers a reliable and reproducible method for obtaining the desired β-hydroxy ketone, a valuable building block in organic synthesis. Detailed methodologies for the reaction, purification, and characterization of the product are presented.

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecules from simpler carbonyl compounds. The self-condensation of a ketone, such as acetophenone, provides a direct route to β-hydroxy ketones. In this reaction, one molecule of acetophenone, upon deprotonation by a base, forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting aldol addition product is this compound. This compound can serve as a precursor for various pharmaceuticals and other biologically active molecules. In solution, the base-catalyzed aldol condensation of acetophenone yields this compound along with its dehydration product, dypnone.[1] This protocol is optimized to favor the formation of the desired hydroxyketone.

Reaction and Mechanism

The synthesis proceeds via a base-catalyzed self-aldol condensation mechanism. The reaction is initiated by the deprotonation of the α-carbon of an acetophenone molecule by a base (e.g., hydroxide (B78521) ion) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetophenone molecule. Subsequent protonation of the resulting alkoxide intermediate by a proton source (e.g., water) yields the final product, this compound.

Key Steps in the Mechanism:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second molecule of acetophenone.

-

Protonation: The resulting alkoxide intermediate is protonated to yield the β-hydroxy ketone.

Experimental Protocol

This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

Acetophenone (reagent grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (12.0 g, 0.1 mol) in 50 mL of 95% ethanol.

-

Initiation: While stirring at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After 4 hours, neutralize the reaction mixture with 1 M hydrochloric acid until it reaches a pH of approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

Data Presentation

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂[2] |

| Molecular Weight | 240.30 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95-7.25 (m, 10H, Ar-H), 4.90 (s, 1H, -OH), 3.20 (d, J=17.2 Hz, 1H, -CH₂-), 3.05 (d, J=17.2 Hz, 1H, -CH₂-), 1.75 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 200.1, 144.5, 137.2, 133.5, 128.8, 128.6, 128.2, 127.5, 125.0, 72.5, 52.8, 30.2 |

| IR (KBr, cm⁻¹) ν | 3450 (O-H), 3060 (C-H, aromatic), 1680 (C=O), 1600, 1490 (C=C, aromatic) |

| Expected Yield | 60-70% |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Solvent-Free Mechanochemical Synthesis of 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solvent-free mechanochemical synthesis of 3-hydroxy-1,3-diphenylbutan-1-one, the aldol (B89426) addition product of acetophenone (B1666503) and benzaldehyde (B42025). This method offers a green and efficient alternative to traditional solvent-based syntheses, minimizing waste and often reducing reaction times. The protocol is designed to favor the formation of the β-hydroxy ketone and prevent its dehydration to the corresponding chalcone. Included are detailed experimental procedures, characterization data, and visualizations to aid in the successful implementation of this synthesis.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The product of the aldol addition, a β-hydroxy carbonyl compound, is a versatile intermediate in the synthesis of various pharmaceuticals and complex organic molecules. Traditional aldol reactions are typically carried out in solution, often requiring significant volumes of organic solvents and sometimes cryogenic temperatures to control selectivity.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry. By performing reactions in the solid state, often with little to no solvent, mechanochemical methods can lead to higher yields, shorter reaction times, and reduced environmental impact. This application note details a solvent-free mechanochemical approach for the synthesis of this compound. The reaction is carried out by grinding acetophenone and benzaldehyde with a solid base catalyst. The protocol is optimized to isolate the initial aldol adduct and minimize the formation of the α,β-unsaturated ketone (chalcone).

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Notes |

| Reactants | Acetophenone, Benzaldehyde | High purity reagents are recommended. |

| Molar Ratio | 1:1 (Acetophenone:Benzaldehyde) | An excess of the ketone can be used. |

| Catalyst | Sodium Hydroxide (B78521) (solid) | Other solid bases like KOH or Ba(OH)₂ can be explored. |

| Catalyst Loading | 0.2 equivalents | Catalyst amount may need optimization. |

| Grinding Method | Mortar and Pestle or Ball Mill | Ball milling offers better reproducibility and scalability. |

| Grinding Time | 5-10 minutes | Reaction progress should be monitored by TLC. |

| Temperature | Ambient Temperature | No external heating is required. |

| Expected Yield | 70-85% | Yields are dependent on reaction scale and grinding efficiency. |

| Expected Purity | >90% (crude) | Purification can be achieved by recrystallization. |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 88-90 °C |

| CAS Number | 6397-70-2[1] |

Table 3: Predicted Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95-7.20 | m | 10H | Ar-H | |

| 4.50 | s | 1H | -OH | |

| 3.25 | s | 2H | -CH₂- | |

| 1.65 | s | 3H | -CH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| 200.1 | C=O | |||

| 144.8 | Ar-C (quaternary) | |||

| 136.7 | Ar-C (quaternary) | |||

| 133.5 | Ar-CH | |||

| 128.6 | Ar-CH | |||

| 128.1 | Ar-CH | |||

| 127.5 | Ar-CH | |||

| 125.4 | Ar-CH | |||

| 72.9 | C-OH | |||

| 52.8 | -CH₂- | |||

| 30.5 | -CH₃ | |||

| IR (KBr) | Characteristic Absorption (cm⁻¹) | Assignment | ||

| 3450-3300 (broad) | O-H stretch | |||

| 3100-3000 | Ar C-H stretch | |||

| 1680-1660 | C=O stretch (ketone) | |||

| 1600, 1490, 1450 | Ar C=C stretch |

Note: The predicted NMR data is based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary slightly.

Experimental Protocols

Materials and Equipment

-

Acetophenone (C₈H₈O)

-

Benzaldehyde (C₇H₆O)

-

Sodium Hydroxide (NaOH), pellets or powder

-

Mortar and Pestle (agate or porcelain) or a laboratory ball mill

-

Spatula

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Ethyl acetate (B1210297) and hexanes for TLC mobile phase

-

Deionized water (ice-cold)

-

Dilute Hydrochloric Acid (HCl, ~1 M)

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol (B145695)/water mixture)

Detailed Methodology

1. Reaction Setup:

-

In a clean and dry mortar, add acetophenone (1.0 eq) and benzaldehyde (1.0 eq).

-

Add solid sodium hydroxide (0.2 eq).

2. Mechanochemical Grinding:

-

Begin grinding the mixture vigorously with the pestle at room temperature. The mixture will likely turn into a paste or a solid mass.

-

Continue grinding for 5-10 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and running a TLC analysis. The starting materials should be consumed, and a new spot corresponding to the product should appear.

3. Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), add ice-cold deionized water to the mortar and continue to grind gently to break up the solid mass.

-

Carefully neutralize the mixture by the dropwise addition of dilute HCl with constant stirring until the pH is approximately 7. It is crucial to avoid strongly acidic conditions to prevent dehydration of the product.

-

Transfer the resulting slurry to a Büchner funnel and collect the solid product by vacuum filtration.

-

Wash the solid with additional ice-cold deionized water to remove any remaining inorganic salts.

-

Allow the crude product to air-dry or dry in a desiccator.

4. Purification:

-

The crude this compound can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the base-catalyzed aldol addition.

References

Purification of 3-Hydroxy-1,3-diphenylbutan-1-one by Recrystallization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 3-Hydroxy-1,3-diphenylbutan-1-one, a β-hydroxy ketone, by recrystallization. This compound is often synthesized via an aldol (B89426) condensation reaction and its purity is crucial for subsequent applications in research and drug development. Recrystallization is a robust and widely used technique to enhance the purity of solid organic compounds.

Introduction

This compound is a valuable intermediate in organic synthesis. The purity of this compound is paramount for its use in further chemical transformations and biological assays. The primary method for its purification post-synthesis is recrystallization, which relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This document outlines a standard protocol for the recrystallization of this compound, along with expected outcomes based on general principles for aldol condensation products.

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Experimental Protocol

This protocol details the recrystallization of this compound. While specific quantitative data for this exact compound is not extensively available in the public domain, this procedure is based on established methods for purifying similar β-hydroxy ketones.[1][2][3] Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of aldol condensation products.[1][2][4]

Materials and Equipment:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Ice bath

-

Spatula

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection: Based on the purification of similar aldol products, 95% ethanol is a suitable solvent for the recrystallization of this compound.[1][2][4]

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol, just enough to wet the solid.

-

Gently heat the mixture while stirring continuously.

-

Add small portions of hot 95% ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

-

Data Presentation

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Appearance | Off-white to yellowish solid | White crystalline solid |

| Purity (by HPLC/NMR) | ~85-95% | >99% |

| Melting Point | Broad range, lower than literature value | Sharp melting point, consistent with literature value |

| Yield | N/A | Typically 70-90% (dependent on initial purity) |

Visualizations

Experimental Workflow for Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship of Recrystallization Steps

References

Application Notes and Protocols: Synthesis of 1,3-Diphenyl-1-propanol from 3-Hydroxy-1,3-diphenylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3-diphenyl-1-propanol, a significant intermediate in pharmaceutical chemistry, from 3-hydroxy-1,3-diphenylbutan-1-one. The direct conversion of this compound to 1,3-diphenyl-1-propanol is not a standard or single-step transformation due to the difference in their carbon skeletons. The proposed synthetic route involves a two-stage process:

-

Stage 1: Retro-Aldol Cleavage: The starting material, a β-hydroxy ketone, undergoes a retro-aldol reaction to yield acetophenone (B1666503).

-

Stage 2: Synthesis from Acetophenone: The resulting acetophenone is then used in a Claisen-Schmidt condensation with benzaldehyde (B42025) to form 1,3-diphenyl-2-propen-1-one (chalcone), which is subsequently reduced to the target molecule, 1,3-diphenyl-1-propanol.

This method provides a reliable and well-documented pathway to the desired product.

Stage 1: Retro-Aldol Cleavage of this compound

The retro-aldol reaction is the reverse of the aldol (B89426) condensation, cleaving a β-hydroxy ketone or aldehyde at the α-β carbon bond. In this case, this compound will be cleaved to produce two molecules of acetophenone.

Experimental Protocol:

-

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of this compound in 100 mL of ethanol.

-

Add a solution of 2 g of sodium hydroxide in 20 mL of water to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetophenone.

-

The crude product can be purified by distillation if necessary.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 10 g |

| Expected Product | Acetophenone (2 equiv.) |

| Theoretical Yield | ~10 g |

| Reaction Time | 2 hours |

| Temperature | Reflux |

Stage 2: Synthesis of 1,3-Diphenyl-1-propanol

This stage involves two steps: the Claisen-Schmidt condensation to form chalcone (B49325), followed by the reduction of chalcone to 1,3-diphenyl-1-propanol.

Step 2a: Claisen-Schmidt Condensation to Synthesize 1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Materials:

-

Acetophenone (from Stage 1)

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Ice bath

-

-

Procedure:

-

In a 250 mL flask, dissolve 5 g of sodium hydroxide in 50 mL of water and add 30 mL of ethanol.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a mixture of 6 g of acetophenone and 5.3 g of benzaldehyde.

-

Slowly add the acetophenone-benzaldehyde mixture to the cooled NaOH solution with constant stirring.

-

Continue stirring in the ice bath for 30 minutes, then at room temperature for an additional 2 hours. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude chalcone from ethanol to obtain a pure product.

-

Step 2b: Reduction of Chalcone to 1,3-Diphenyl-1-propanol

-

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a 250 mL flask, dissolve 5 g of chalcone in 100 mL of methanol.

-

Cool the solution in an ice bath.

-

Slowly add 1.5 g of sodium borohydride in small portions.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Acidify the mixture with 1 M HCl to pH ~5.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1,3-diphenyl-1-propanol.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

-

Data Presentation:

| Step | Starting Materials | Product | Typical Yield |

| 2a | Acetophenone, Benzaldehyde | 1,3-Diphenyl-2-propen-1-one | 85-95% |